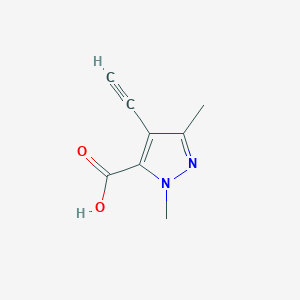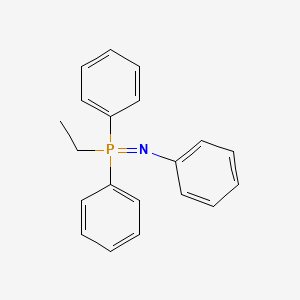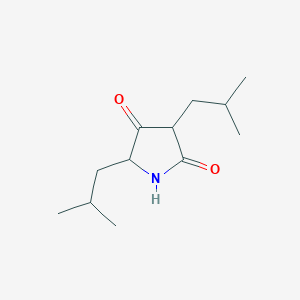
3,5-Diisobutylpyrrolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diisobutylpyrrolidine-2,4-dione is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisobutylpyrrolidine-2,4-dione can be achieved through several methods. One common approach involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Another method involves the rearrangement of 3-substituted coumarins to form 3,4-disubstituted pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
3,5-Diisobutylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
科学研究应用
3,5-Diisobutylpyrrolidine-2,4-dione has numerous applications in scientific research:
作用机制
The mechanism of action of 3,5-Diisobutylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to various cellular responses, including inhibition of microbial growth, modulation of immune responses, and alteration of metabolic pathways .
相似化合物的比较
3,5-Diisobutylpyrrolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: A closely related compound with similar biological activities but different substitution patterns.
Tetramic acid derivatives: Compounds with a similar pyrrolidine-2,4-dione core structure but varying side chains and functional groups.
Proline derivatives: Compounds that share the pyrrolidine ring but have different functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .
属性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
3,5-bis(2-methylpropyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C12H21NO2/c1-7(2)5-9-11(14)10(6-8(3)4)13-12(9)15/h7-10H,5-6H2,1-4H3,(H,13,15) |
InChI 键 |
LHRNYUFQFHMAMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1C(=O)C(NC1=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


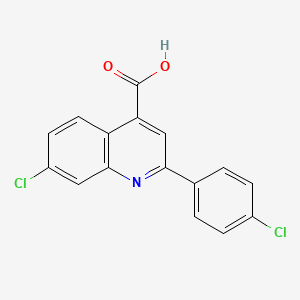
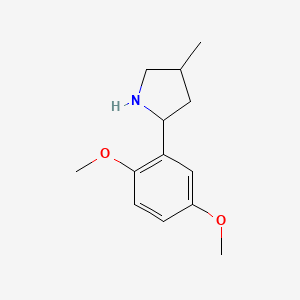
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile](/img/structure/B12893848.png)
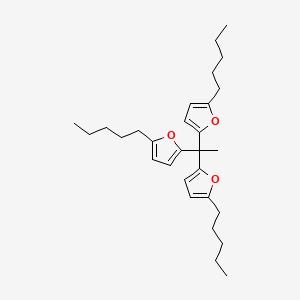
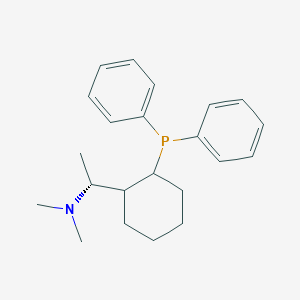
![3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione](/img/structure/B12893865.png)
![6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12893871.png)
![Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate](/img/structure/B12893876.png)
![Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12893881.png)
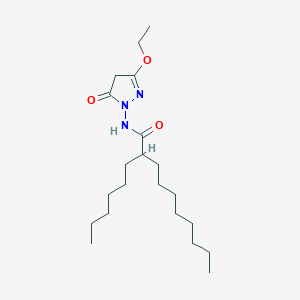
![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
